molecular formula C14H16N2O4 B11825387 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B11825387
M. Wt: 276.29 g/mol
InChI Key: PHWBBQPVVOVCEF-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of tert-butyl and methyl groups, along with the dicarboxylate functionality, makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of tert-butyl and methyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3

InChI Key

PHWBBQPVVOVCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC

Origin of Product

United States

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